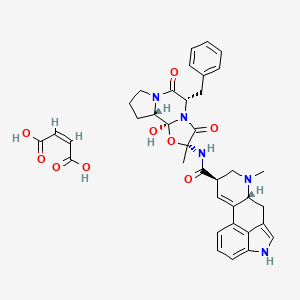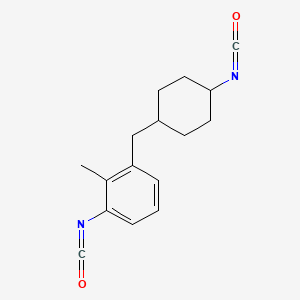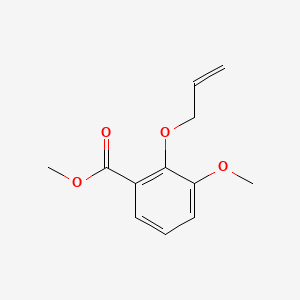
Phenol, p-(bis(2-chloroethyl)amino)-, myristate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, p-(bis(2-chloroethyl)amino)-, myristate is a chemical compound with the molecular formula C24H39Cl2NO2. It is an ester derivative of phenol mustard, where the phenol group is substituted with a myristate ester. This compound is known for its unique chemical structure, which includes aromatic rings, ester groups, and tertiary amines.
Vorbereitungsmethoden
The synthesis of Phenol, p-(bis(2-chloroethyl)amino)-, myristate typically involves the esterification of p-(bis(2-chloroethyl)amino)phenol with myristic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Analyse Chemischer Reaktionen
Phenol, p-(bis(2-chloroethyl)amino)-, myristate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the parent phenol and myristic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, p-(bis(2-chloroethyl)amino)-, myristate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Wirkmechanismus
The mechanism of action of Phenol, p-(bis(2-chloroethyl)amino)-, myristate involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic effects on rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Phenol, p-(bis(2-chloroethyl)amino)-, myristate can be compared to other similar compounds such as:
Phenol, p-(bis(2-chloroethyl)amino)-, benzoate: This compound has a benzoate ester instead of a myristate ester, which affects its solubility and biological activity.
Phenol, p-(bis(2-chloroethyl)amino)-, stearate: This compound has a stearate ester, making it more hydrophobic compared to the myristate derivative.
Eigenschaften
CAS-Nummer |
83626-93-1 |
|---|---|
Molekularformel |
C24H39Cl2NO2 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[4-[bis(2-chloroethyl)amino]phenyl] tetradecanoate |
InChI |
InChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-24(28)29-23-16-14-22(15-17-23)27(20-18-25)21-19-26/h14-17H,2-13,18-21H2,1H3 |
InChI-Schlüssel |
KJOVBILBBRGVQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)

![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)





